Reduced CYP3A4 Inhibition Liability Compared to Non-Fluorinated Pyrrolidine Analogs
The compound exhibits a high IC50 value of 20,000 nM (20 µM) against CYP3A4 in human liver microsomes, indicating a low potential for CYP3A4-mediated drug-drug interactions [1]. This is a significant improvement over many non-fluorinated pyrrolidine analogs, which typically exhibit stronger CYP3A4 inhibition (IC50 < 1 µM) and thus carry a higher DDI risk [2]. The presence of fluorine atoms in this scaffold contributes to this favorable metabolic profile, making it a safer choice for inclusion in drug candidates where CYP3A4 inhibition is a concern.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Typical non-fluorinated pyrrolidine analogs (IC50 < 1 µM) |
| Quantified Difference | >20-fold lower CYP3A4 inhibition potency |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement [1] |
Why This Matters
For procurement, this data provides a quantifiable DDI risk reduction advantage, prioritizing this compound over analogs with higher CYP inhibition potential.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Inhibition of CYP3A4 in human liver microsomes. Retrieved from bindingdb.org. View Source
- [2] Patel, K. A., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(54), e202301278. DOI: 10.1002/chem.202301278. View Source
